4-(Propan-2-yl)piperazine-1-carboximidamide
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Overview
Description
4-(Propan-2-yl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C8H16N4. It is a versatile small molecule scaffold used in various research and industrial applications . This compound is known for its unique structure, which includes a piperazine ring substituted with a propan-2-yl group and a carboximidamide group.
Preparation Methods
The synthesis of 4-(Propan-2-yl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperazine with isopropylamine and cyanamide under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Propan-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
4-(Propan-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
4-(Propan-2-yl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide: This compound has a pyrimidinyl group instead of a propan-2-yl group, which may result in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
85063-72-5 |
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Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
4-propan-2-ylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C8H18N4/c1-7(2)11-3-5-12(6-4-11)8(9)10/h7H,3-6H2,1-2H3,(H3,9,10) |
InChI Key |
WLQWTDSLRYOIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=N)N |
Origin of Product |
United States |
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